molecular formula C10H6BrNO3 B1409619 Methyl 2-bromo-3-cyano-5-formylbenzoate CAS No. 1805407-11-7

Methyl 2-bromo-3-cyano-5-formylbenzoate

Cat. No. B1409619
CAS RN: 1805407-11-7
M. Wt: 268.06 g/mol
InChI Key: VJRJTVMYQSEBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-cyano-5-formylbenzoate, or MBFCB, is an organic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It is a colorless solid that is soluble in organic solvents. MBFCB is a versatile reagent that has been used in a variety of synthetic transformations, such as the synthesis of substituted benzoates, benzimidazoles, and other heterocycles. It has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. Additionally, MBFCB has been used as a reagent in analytical chemistry, including the determination of metals and other elements in aqueous solutions.

Scientific Research Applications

MBFCB has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including substituted benzoates, benzimidazoles, and other heterocycles. It has also been used in the synthesis of pharmaceuticals, dyes, and other compounds. Additionally, MBFCB has been used as a reagent in analytical chemistry, including the determination of metals and other elements in aqueous solutions.

Mechanism of Action

The mechanism of action of MBFCB is based on its ability to form a strong complex with metals and other elements. It is believed that the complexation of the metal or element with the MBFCB molecule is the first step in the reaction. This complexation then leads to the formation of a product, which can be a metal complex, an organic compound, or a mixture of both.
Biochemical and Physiological Effects
MBFCB is not believed to have any direct biochemical or physiological effects. However, it has been used in the synthesis of pharmaceuticals, dyes, and other compounds, and some of these compounds may have biological activity. Additionally, the complexes formed between MBFCB and metals or other elements may have biological activity.

Advantages and Limitations for Lab Experiments

The main advantage of MBFCB is its versatility and its ability to form strong complexes with metals and other elements. This makes it an ideal reagent for a wide range of synthetic transformations and analytical chemistry applications. However, MBFCB is a toxic compound, and care must be taken to use it safely in the laboratory. Additionally, the reaction of MBFCB with metals or other elements may produce toxic by-products, and these must be disposed of properly.

Future Directions

The use of MBFCB in organic synthesis, analytical chemistry, and biochemistry is expected to continue to increase in the future. Additionally, MBFCB may be used in the synthesis of new pharmaceuticals, dyes, and other compounds. Furthermore, MBFCB may be used in the development of new analytical techniques and the determination of metals and other elements in aqueous solutions. Finally, MBFCB may be used in the development of new biocatalysts and biosensors.

properties

IUPAC Name

methyl 2-bromo-3-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-6(5-13)2-7(4-12)9(8)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRJTVMYQSEBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-5-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-3-cyano-5-formylbenzoate
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Methyl 2-bromo-3-cyano-5-formylbenzoate
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Methyl 2-bromo-3-cyano-5-formylbenzoate
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Methyl 2-bromo-3-cyano-5-formylbenzoate
Reactant of Route 5
Methyl 2-bromo-3-cyano-5-formylbenzoate
Reactant of Route 6
Methyl 2-bromo-3-cyano-5-formylbenzoate

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